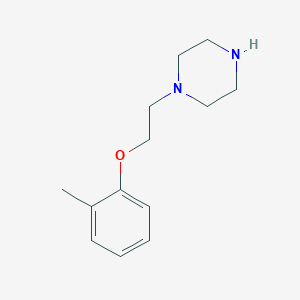

1-(2-o-Tolyloxy-ethyl)-piperazine

Description

Contextualization of the Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in drug design, valued for its unique physicochemical and biological properties.

The therapeutic journey of piperazine derivatives began in the 1950s, when piperazine was first identified as an effective anthelmintic agent, particularly for treating worm infections. nih.gov However, its therapeutic relevance has since expanded dramatically. Today, the piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. nih.gov This versatility has led to the incorporation of the piperazine moiety into a vast number of drugs approved by the FDA. smolecule.com Initially, research on piperazine derivatives was heavily focused on agents targeting the central nervous system (CNS). However, extensive research has revealed its potential across a much broader spectrum of diseases, making it a flexible and valuable building block in the rational design of new drugs.

The piperazine moiety is a key component in drugs with a wide range of therapeutic applications. Its presence in a molecule can significantly influence the compound's pharmacokinetic properties, such as improving aqueous solubility and oral bioavailability, which are crucial for a drug's effectiveness. The two nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating strong interactions with biological receptors.

The pharmacological activities associated with piperazine-containing compounds are remarkably diverse. They are integral to drugs with applications including:

Central Nervous System (CNS) Disorders: Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine core, which often interacts with neurotransmitter receptors.

Cancer: Piperazine derivatives have shown significant potential as anticancer agents.

Infectious Diseases: The scaffold is found in compounds developed for their antibacterial, antifungal, and antiviral properties. nih.gov

Other Therapeutic Areas: The applications extend to anti-inflammatory, antidiabetic, and cardiovascular drugs.

Table 1: Selected Pharmacological Activities of Piperazine Derivatives

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Antipsychotic | Central Nervous System |

| Antidepressant | Central Nervous System |

| Anxiolytic | Central Nervous System |

| Anticancer | Oncology |

| Antibacterial | Infectious Disease |

| Antifungal | Infectious Disease |

| Antiviral | Infectious Disease |

| Anti-inflammatory | Inflammation |

| Antidiabetic | Metabolic Disorders |

| α₁-Adrenoceptor Antagonism | Cardiovascular, BPH |

| Serotonin (B10506) Receptor Modulation | Central Nervous System |

Structural Significance of the o-Tolyloxyethyl Moiety in Bioactive Molecules

The 1-(2-o-Tolyloxy-ethyl)-piperazine molecule features an aryloxyalkyl group—specifically an o-tolyloxyethyl group—which acts as a linker between the piperazine ring and a tolyl (methylphenyl) group. This linker is not merely a spacer; it is critical to the molecule's potential biological activity. In many known bioactive compounds, the aryloxyalkylpiperazine structure is a well-established pharmacophore for interacting with G-protein coupled receptors, particularly adrenoceptors and serotonin receptors.

The substitution pattern on the aryl ring significantly influences the compound's binding affinity and selectivity. Structure-activity relationship (SAR) studies on related arylpiperazine derivatives have shown that substitutions at the ortho-position of the phenyl ring can be crucial for activity. For instance, research on certain arylpiperazine compounds has indicated that ortho-substituted phenyl groups can result in potent cytotoxic activities against cancer cell lines. In the context of adrenoceptor antagonists, the nature of the aryl group is a key determinant of affinity. Therefore, the presence of the methyl group at the ortho position in the tolyl moiety of this compound is a deliberate structural feature designed to modulate its interaction with specific biological targets.

Identification and Research Focus on this compound and its Analogs

The specific compound this compound is identified by the CAS number 65489-03-4. While it is commercially available as a research chemical, there is a lack of peer-reviewed literature focused specifically on its biological activity. It has been noted as a synthetic intermediate used in the preparation of other molecules, such as benzimidazole (B57391) derivatives that may possess antitumor properties.

Based on the extensive body of research on its close structural analogs, the primary research focus for this compound is almost certainly related to its potential effects on adrenergic and serotonergic receptor systems. The 1-arylpiperazine chemical signature is a hallmark of compounds designed to target these receptors. Numerous studies on series of 1-(2-aryloxyethyl)piperazine derivatives have demonstrated high affinity for α1-adrenoceptors and various serotonin (5-HT) receptor subtypes, such as 5-HT1A. These receptors are implicated in a wide range of physiological processes and are important targets for drugs treating hypertension, benign prostatic hyperplasia (BPH), and various central nervous system disorders. Therefore, it is highly probable that this compound and its analogs are investigated for their potential as selective antagonists or agonists at these key receptors.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-methylphenoxy)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-12-4-2-3-5-13(12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGHEEKXUMTKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354039 | |

| Record name | 1-(2-o-Tolyloxy-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65489-03-4 | |

| Record name | 1-(2-o-Tolyloxy-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Strategies for Piperazine-Containing Compounds

The piperazine (B1678402) ring is a prevalent structural motif in numerous approved drugs, valued for its ability to influence physicochemical properties and serve as a scaffold for arranging pharmacophoric groups. nih.gov General synthetic strategies for piperazine-containing compounds are diverse, reflecting the broad utility of this heterocyclic core.

Stepwise Synthesis Protocols and Reaction Pathway Design

Stepwise synthesis is a cornerstone of creating substituted piperazines. A common and widely accepted method involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to control the reactivity of the two nitrogen atoms within the piperazine ring. nih.gov This multi-step approach typically involves:

Protection of one piperazine nitrogen atom.

Reaction of the second, unprotected nitrogen with a suitable reagent.

Deprotection to yield the monosubstituted piperazine derivative. nih.gov

Another innovative approach involves the ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. researchgate.net This strategy is particularly useful for synthesizing piperazines with diverse substituents.

Process Optimization for Enhanced Yield and Purity

To improve the efficiency of piperazine synthesis, various optimization techniques have been explored. For instance, the one-pot synthesis of monosubstituted piperazines has been further enhanced through the use of microwave irradiation, which significantly shortens reaction times while maintaining comparable yields and purity to traditional methods. nih.gov The use of heterogeneous catalysis, with metal ions supported on polymeric resins, has also been shown to accelerate these reactions effectively. nih.gov

Specific Synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine and Structural Variants

The synthesis of this compound typically involves the reaction of piperazine with 1-(2-chloroethoxy)-2-methylbenzene. A related synthesis for a similar compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, utilizes the reaction of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol. google.com This suggests a probable synthetic route for this compound through the nucleophilic substitution of a suitable halo-ethyl tolyloxy ether by piperazine.

Structural variants can be synthesized by employing different substituted tolyloxyethyl halides or by using substituted piperazines in the initial reaction. For instance, the synthesis of 2-(4-(2-(o-tolylthio)ethyl)piperazinyl)acetonitrile has been reported, highlighting the possibility of introducing various functional groups. mdpi.com

N-Substitution and Derivatization Approaches on the Piperazine Ring

The secondary amine of monosubstituted piperazines like this compound is a key site for further derivatization. Common methods for N-substitution include:

N-Alkylation: This can be achieved through nucleophilic substitution using alkyl halides or sulfonates, reductive amination with aldehydes, or the reduction of carboxyamides. nih.govmdpi.com

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient arenes are the primary methods for introducing aryl groups. mdpi.com

Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) leads to the formation of N-acylpiperazines.

These derivatization approaches allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties for specific applications. nih.gov

Integration of the o-Tolyloxyethyl-Piperazine Moiety into Privileged Scaffolds

The this compound moiety serves as a crucial building block for the synthesis of more complex molecules with recognized pharmacological importance, known as privileged scaffolds.

Benzimidazoles: Benzimidazole (B57391) derivatives synthesized from this compound have shown potential as antitumor, antiviral, and antimicrobial agents. smolecule.comnih.gov The synthesis often involves the reaction of the piperazine derivative with a substituted o-phenylenediamine (B120857) or by nucleophilic substitution on a pre-formed benzimidazole core. nih.gov

Benzothiazinones: Piperazine-containing benzothiazinones are being investigated as potent inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis. nih.gov

Xanthones: Xanthone (B1684191) derivatives incorporating a piperazine moiety have been synthesized and evaluated for their pharmacological properties, including anticonvulsant activity and affinity for serotonin (B10506) receptors. nih.govresearchgate.net The synthesis typically involves the reaction of a chloromethylated xanthone with the piperazine derivative. nih.gov

Characterization Techniques for Structural Elucidation of Synthesized Compounds

A suite of analytical techniques is essential to confirm the structure and purity of synthesized piperazine derivatives. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure by providing information about the connectivity and chemical environment of atoms. nih.govnih.gov

Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS) are used to determine the exact molecular weight and elemental composition of the synthesized compounds. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups within the molecule. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compounds and can be coupled with UV detection. For compounds lacking a strong chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to form a UV-active derivative, allowing for trace-level analysis. jocpr.com

Pharmacological Spectrum and Biological Evaluation

In Vitro Biological Screening Platforms

In vitro assays are fundamental to drug discovery, providing the initial assessment of a compound's biological activity. These platforms include receptor binding studies, enzyme inhibition assays, and cell-based functional tests to determine cytotoxicity, antimicrobial effects, and impact on cellular pathways.

The interaction of a compound with specific receptors is a key determinant of its pharmacological effect. For arylpiperazine derivatives, several receptors associated with neurological and oncological diseases are of primary interest.

Androgen Receptor (AR): The androgen receptor is a crucial target in the treatment of prostate cancer. frontiersin.org While direct binding data for 1-(2-o-Tolyloxy-ethyl)-piperazine is not available, molecular docking studies have suggested that similar compounds may bind effectively to the AR, indicating potential as anti-prostate cancer agents. smolecule.com Research on hydroxyzine (B1673990) derivatives, which also feature a piperazine (B1678402) core, has identified compounds with significant AR antagonistic activity. frontiersin.org For example, certain derivatives have shown the ability to inhibit AR, a key driver in prostate cancer progression. frontiersin.orgnih.govyoutube.com

5-HT1A Receptor: The serotonin (B10506) 1A (5-HT1A) receptor, a G protein-coupled receptor, is a major target for anxiolytic and antidepressant drugs. nih.govwikipedia.orgpsychopharmacologyinstitute.com Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands. nih.govnih.gov Studies on various (methoxyphenyl)piperazine derivatives have demonstrated high affinity for 5-HT1A receptors, with Ki values in the nanomolar range. mdpi.com The specific affinity of this compound for this receptor has not been documented, but its structural similarity to known ligands suggests potential interaction. The 5-HT1A receptor's role extends to modulating mood, cognition, and memory, making it a valuable target in psychopharmacology. psychopharmacologyinstitute.com

Histamine (B1213489) H3 Receptor: There is currently no available literature detailing the binding profile of this compound or closely related analogues at the histamine H3 receptor.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Piperazine derivatives have been investigated for their ability to inhibit various enzymes involved in disease pathology.

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the degradation of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. mdpi.com Although no specific data exists for this compound, numerous studies have highlighted piperazine-containing compounds as potent MAO inhibitors. For instance, a series of piperazine-substituted chalcones were found to be remarkable, selective, and competitive inhibitors of MAO-B. nih.govnih.gov

Table 1: MAO-B Inhibitory Activity of Representative Piperazine-Substituted Chalcones

| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| PC10 | 4-Fluorophenyl substituted chalcone | MAO-B | 0.65 | 0.63 | Competitive |

| PC11 | 4-(Trifluoromethyl)phenyl substituted chalcone | MAO-B | 0.71 | 0.53 | Competitive |

| 2k | 3-Trifluoromethyl-4-fluorinated chalcone | MAO-B | 0.71 | 0.21 | Competitive |

| 2n | 2-Fluoro-5-bromophenyl chalcone | MAO-B | 1.11 | 0.28 | Competitive |

Data sourced from studies on piperazine-chalcone derivatives, not this compound. nih.govnih.gov

Cholinesterases (AChE/BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govtandfonline.com The piperazine nucleus is a common feature in many cholinesterase inhibitors. nih.govrsc.org Various series of piperazine derivatives have been synthesized and shown to possess potent, selective inhibitory activity against AChE, with IC₅₀ values in the low micromolar range. tandfonline.comnih.govrsc.org For example, certain thiazole-piperazine derivatives have demonstrated more potent AChE inhibition than the standard drug donepezil. tandfonline.com

Other Enzymes: No specific research was found detailing the inhibitory activity of this compound against N-Acylethanolamine-Hydrolyzing Acid Amidase, Cruzain, or 15-Lipoxygenase.

Cell-based assays provide crucial information on a compound's effect on cell viability, proliferation, and microbial growth.

Prostate cancer cell lines are standard models for evaluating potential anticancer agents. PC-3 and DU145 are androgen-insensitive, while LNCaP is an androgen-sensitive cell line. nih.govjcancer.org While no cytotoxicity data is available for this compound, related hydroxyzine derivatives containing a piperazine moiety have been assessed for their effects on these cell lines. frontiersin.org Several of these compounds demonstrated potent cytotoxic activity against LNCaP, DU145, and PC-3 cells, suggesting that the piperazine scaffold can be a component of effective anti-prostate cancer agents. frontiersin.orgsemanticscholar.org

Table 2: Cytotoxicity (IC₅₀, µM) of Representative Hydroxyzine-Piperazine Derivatives on Prostate Cancer Cell Lines

| Compound ID | LNCaP (IC₅₀ µM) | DU145 (IC₅₀ µM) | PC-3 (IC₅₀ µM) |

| Derivative 4 | 5.34 ± 0.65 | 7.23 ± 0.81 | 9.85 ± 1.02 |

| Derivative 6 | 6.76 ± 0.78 | 8.97 ± 0.93 | 10.16 ± 1.13 |

| Derivative 7 | 8.12 ± 0.94 | 10.23 ± 1.21 | 12.04 ± 1.34 |

| Derivative 9 | 7.65 ± 0.88 | 9.87 ± 1.06 | 11.78 ± 1.28 |

Data represents selected hydroxyzine derivatives, not this compound. frontiersin.org

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. researchgate.net Piperazine derivatives have been extensively studied for their broad-spectrum antimicrobial properties. nih.govmdpi.comderpharmachemica.comapjhs.comnih.gov

Anti-tubercular: Some piperazine derivatives have shown moderate in-vitro activity against Mycobacterium tuberculosis, although specific data for the title compound is lacking. derpharmachemica.com

Antibacterial and Antifungal: Numerous studies report that N-alkyl and N-aryl piperazine derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains (e.g., Aspergillus niger, Candida albicans). nih.govmdpi.comderpharmachemica.comresearchgate.net The activity is often comparable to standard antibiotics like ciprofloxacin. derpharmachemica.com

Antimalarial and Anthelmintic: There is no specific information on the antimalarial activity of this compound. However, the parent compound, piperazine, is a well-known anthelmintic agent used to treat parasitic worm infections.

Understanding a compound's influence on signaling pathways like apoptosis and cell cycle regulation is critical to defining its anticancer mechanism. While no studies have directly investigated the effects of this compound, research on other novel piperazine compounds has shown they can induce cytotoxicity in cancer cells through apoptosis. d-nb.info This is often evidenced by DNA fragmentation and the activation of key apoptotic proteins like cleaved caspase-3 and cytochrome c. d-nb.info Furthermore, various agents are known to induce G1 arrest in prostate cancer cells, a mechanism linked to the regulation of proteins such as p21 and p27. nih.govjcancer.org

Cell-Based Functional Assays

Inhibition of Pathological Protein Aggregation (e.g., Amyloid-beta)

The potential for piperazine derivatives to interfere with the aggregation of proteins implicated in neurodegenerative diseases is an active area of research. Studies on novel piperazine-based compounds have demonstrated their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease. Methodologies such as Thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils, circular dichroism to assess protein secondary structure, and transmission electron microscopy for visualizing aggregate morphology are commonly employed in these investigations. Furthermore, cell-based screening assays have been developed to identify inhibitors of Aβ aggregation in a physiological context.

While these findings highlight the promise of the piperazine scaffold in targeting pathological protein aggregation, specific studies on the inhibitory activity of this compound against amyloid-beta or other protein aggregates are not available in the current scientific literature.

Preclinical In Vivo Pharmacological Evaluation

The evaluation of a compound's efficacy and behavior in a living organism is a critical step in the drug discovery process. This involves studies in animal models of disease, as well as detailed pharmacokinetic and metabolic profiling.

Efficacy Studies in Animal Models of Disease (e.g., Prostate Cancer, Tuberculosis, Alzheimer's Disease, Chagas' Disease)

The therapeutic potential of the piperazine class has been explored in various disease models. For instance, certain multi-effect piperazine derivatives have been shown to prevent the development of neurofibrillary tangles and amyloid deposits in animal models of Alzheimer's disease. In one study, a novel piperazine compound demonstrated the ability to increase the viability of flies expressing the human tau protein, which is implicated in Alzheimer's pathology. Another complex hybrid molecule incorporating a piperazine structure rescued memory and synaptic plasticity in a mouse model of Alzheimer's disease.

Despite these promising results for related compounds, there is currently no published research detailing the efficacy of this compound in animal models of prostate cancer, tuberculosis, Alzheimer's disease, or Chagas' disease.

Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Understanding the pharmacokinetic profile of a compound is essential for its development as a therapeutic agent. For some novel aryl piperazine derivatives, in vivo pharmacokinetic studies in rats have been conducted to determine key parameters such as half-life and bioavailability. The methodologies for these studies are well-established and often involve tracking the concentration of the compound in plasma over time after administration.

However, specific pharmacokinetic and ADME data for this compound are not present in the available scientific literature.

Assessment of Metabolic Stability and Plasma Protein Binding Characteristics

The metabolic stability of a compound, often assessed using liver microsomes, determines its lifespan in the body. Studies on some aryl piperazine derivatives have provided data on their metabolic half-life in both human and rat liver microsomes. Plasma protein binding is another crucial factor that influences a drug's distribution and availability. Research on other compounds has detailed their binding affinity to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG).

Currently, there are no published studies that specifically assess the metabolic stability or plasma protein binding characteristics of this compound.

Investigation of Specific Pharmacological Effects (e.g., Antidepressant, Anxiolytic, Antipsychotic, Analgesic, Diuretic)

The piperazine nucleus is a common feature in many centrally acting agents. A significant body of research has demonstrated that various piperazine derivatives exhibit a range of pharmacological effects.

Antidepressant and Anxiolytic Effects: Numerous studies have confirmed the antidepressant-like activity of piperazine derivatives in preclinical models such as the forced swim test and tail suspension test. Similarly, anxiolytic-like properties have been observed in behavioral tests like the elevated plus-maze and the four-plate test.

Antipsychotic Potential: The structural similarity of many piperazine derivatives to known antipsychotic drugs has led to investigations into their potential in this area. These studies often focus on the compounds' affinity for dopamine and serotonin receptors. Of note, a related compound, 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine (HEEP), serves as an intermediate in the synthesis of the antipsychotic medication quetiapine.

Analgesic Properties: Some compounds containing the piperazine moiety, such as certain N'-acylated phenylpiperazines and aryloxypropanolamines, have demonstrated analgesic effects in preclinical pain models.

Diuretic Effects: There is no information available in the scientific literature regarding the diuretic properties of this compound or closely related analogues.

While the broader class of piperazine derivatives shows a wide spectrum of pharmacological activities, specific research delineating the antidepressant, anxiolytic, antipsychotic, analgesic, or diuretic effects of this compound is currently lacking.

Structure Activity Relationship Sar Analysis

Identification of Essential Pharmacophores within the 1-(2-o-Tolyloxy-ethyl)-piperazine Framework

The molecular architecture of this compound can be deconstructed into several key pharmacophoric features, each contributing to its interaction with biological targets. The primary components are:

The Aryloxy Group: The o-tolyloxy moiety serves as a crucial aromatic feature, often involved in van der Waals or hydrophobic interactions within a receptor's binding pocket.

The Ether Linkage: The oxygen atom of the ether provides a potential hydrogen bond acceptor site.

The Ethyl Linker: This two-carbon chain provides the correct spatial separation and conformational flexibility between the aryloxy and piperazine (B1678402) moieties. The length and nature of this linker are often critical for optimal alignment with the target. nih.govdiva-portal.org

The Piperazine Ring: This heterocyclic nucleus is a cornerstone of the pharmacophore. nih.gov The versatile basic structure of piperazine allows for easy modification to achieve desired pharmacological activity. nih.gov The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and provide a significant polar surface area, which can enhance water solubility and oral bioavailability. nih.gov The piperazine moiety is frequently used as a scaffold to correctly position other pharmacophoric groups for interaction with target macromolecules. mdpi.com

Correlating Structural Modifications with Biological Activity Profiles

Systematic modifications of the this compound scaffold have yielded significant insights into how specific structural changes impact biological outcomes.

The substitution pattern on the aromatic ring can profoundly affect the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy. SAR studies on related phenylpiperazine derivatives have shown that the nature of substituents on the phenyl ring has a significant effect on anticancer activity. nih.gov A general trend indicates that compounds bearing electron-withdrawing groups (e.g., -F, -Cl, -NO₂, -CF₃) exhibit greater inhibitory activity compared to those with electron-donating groups (e.g., -OMe, -Me). nih.gov This suggests that reducing the electron density of the aromatic ring can be favorable for certain biological activities.

Table 1: General Effect of Aromatic Ring Substituents on Activity of Phenylpiperazine Analogs

| Substituent Type | Example Groups | General Impact on Anticancer Activity |

| Electron-Withdrawing | -F, -Cl, -NO₂, -CF₃ | Generally increases inhibitory activity nih.gov |

| Electron-Donating | -OMe, -Me | Generally less active than electron-withdrawing counterparts nih.gov |

The ethyl linker is not merely a spacer; its composition, length, and rigidity are critical determinants of activity. nih.gov Studies on related compounds have shown that this linker can be replaced with other groups, such as an amide or a methylene (B1212753) unit, which can modulate binding affinity and potency at targets like the D2 and D3 dopamine (B1211576) receptors. nih.gov

Key modifications and their impacts include:

Flexibility and Conformation: Flexible linkers, such as polyethylene (B3416737) glycol chains, are often used in early discovery phases. diva-portal.org The linker's composition influences the molecule's ability to adopt folded conformations, which can shield polar surface areas and enhance cell permeability. diva-portal.org

Rigidity: Introducing conformational constraints into the linker can lead to more potent and selective compounds. For instance, incorporating a cyclopropyl (B3062369) ring can restrict the molecule's conformation, a strategy used in designing some central nervous system agents. nih.gov

Incorporation of Heteroatoms: The inclusion of heteroatoms within the linker can influence properties like solubility and target interaction. For example, sulfur-containing ethyl piperazine derivatives are important building blocks for pharmaceuticals, including inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1). nih.gov

The piperazine ring is a hub for structural modification, and changes to its nitrogen atoms are particularly impactful. nih.gov The basicity (pKa) of the piperazine nitrogens is highly sensitive to nearby chemical groups, which can affect the molecule's protonation state, solubility, and interaction with targets. nih.gov

N-1 Substitution: The nitrogen atom attached to the ethyl linker (N-1) is part of the core pharmacophore. Replacing the piperazine ring altogether with structures like an N,N'-dimethylpropyldiamine moiety has been shown to significantly alter transporter selectivity, underscoring the importance of the intact ring. nih.gov

N-4 Substitution: The second nitrogen (N-4) is a common site for introducing a wide variety of substituents to modulate activity. Research on different classes of piperazine derivatives has established clear SAR trends:

Acaricidal Activity: Studies on phenylpiperazine derivatives showed that while various alkyl substituents on the N-4 position resulted in good activity, even the simplest methyl group provided excellent control of the target pest. researchgate.net

Anticancer Activity: For combretastatin-A4 piperazine conjugates, the potency against breast cancer cells was related to the N-4 substituent, with the general trend being: phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine. nih.gov

Receptor Binding: In a series of dopamine D3 receptor ligands, attaching various substituted indole (B1671886) rings to the piperazine nitrogen was well-tolerated and maintained high affinity. nih.gov Similarly, for opioid receptor modulators, a range of N-alkyl substituents were accepted, while alterations to a diarylmethyl group at this position led to compounds with enhanced binding profiles. ijrrjournal.com

Table 2: Influence of N-4 Piperazine Substituents on Acaricidal Activity

| Compound Class (Substituent Type) | R² Group | Activity at 100 ppm (% Mortality) |

| Alkyl | -CH₃ | 100 researchgate.net |

| Alkyl | -CH₂CH₃ | 100 researchgate.net |

| Acyl | -C(O)CH₃ | 100 researchgate.net |

| Acyl | -C(O)Ph | 100 researchgate.net |

| Sulfonyl | -S(O)₂CH₃ | 100 researchgate.net |

| Sulfonyl | -S(O)₂Ph | 100 researchgate.net |

Data derived from a study on phenylpiperazine derivatives against T. urticae. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding the SAR on a quantitative level and in predicting the activity of novel, unsynthesized molecules.

The development of a robust QSAR model involves several key steps. Although specific QSAR models for this compound are not widely published, the methodology is well-established from studies on related heterocyclic compounds like piperidines and pyrazoles. researchgate.netnih.govnih.gov

The process typically includes:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is assembled. nih.gov

Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical, topological, and electronic properties of the molecules are calculated. researchgate.netnih.gov

Model Generation: Statistical methods are employed to build a linear or non-linear equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. nih.gov

Partial Least Squares (PLS): A method similar to MLR but better suited for data sets where the number of variables is large or variables are correlated. nih.gov

Machine Learning Approaches: Methods like Support Vector Machines (SVM) and Radial Basis Function Neural Networks (RBFNN) are increasingly used to handle complex, non-linear relationships. researchgate.netnih.gov

Model Validation: The generated model's robustness and predictive power are rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation) and, crucially, external validation using a set of compounds that were not used in the model's creation. researchgate.netnih.gov A model with high correlation coefficients (r²) and predictive accuracy on the external test set is considered reliable for guiding the design of new, potentially more active molecules. nih.gov

Identification of Key Physicochemical Descriptors Governing Activity

The biological activity of arylpiperazine derivatives, including this compound, is intricately governed by a combination of physicochemical properties. These descriptors, which include lipophilic, electronic, and steric parameters, determine the compound's ability to traverse biological membranes, interact with its target receptor, and elicit a pharmacological response. Quantitative structure-activity relationship (QSAR) studies on this class of compounds have been instrumental in elucidating the key physicochemical features that modulate their affinity for receptors such as the serotonin (B10506) 5-HT1A receptor.

Lipophilicity: This property, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. For a compound to reach its target, it must be able to pass through lipidic barriers like the blood-brain barrier. Arylpiperazine derivatives with optimal lipophilicity are more likely to achieve the necessary concentration at the receptor site. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

Electronic Effects: The electronic properties of substituents on the aromatic ring significantly influence the interaction of the compound with its biological target. These effects are often quantified by the Hammett substituent constant (σ), which describes the electron-donating or electron-withdrawing nature of a substituent. The distribution of electron density within the molecule can affect its pKa, influencing its ionization state at physiological pH, which is crucial for receptor binding. For instance, electron-withdrawing groups on the aryl moiety of arylpiperazines can impact their affinity for the 5-HT1A receptor.

Mechanistic Insights and Molecular Interactions

Elucidation of Specific Molecular Targets

The precise molecular targets of 1-(2-o-Tolyloxy-ethyl)-piperazine are not extensively documented in publicly available research. However, the broader class of piperazine-containing molecules has been investigated against a range of biological targets. These studies provide a foundation for hypothesizing the potential targets for this compound.

Enzymes: Piperazine (B1678402) derivatives have been identified as inhibitors of various enzymes. For instance, certain piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been suggested to target carbonic anhydrase IX (CAIX), an enzyme overexpressed in many cancers. nih.gov Another study on thiouracil amides incorporating a piperazine moiety demonstrated inhibitory activity against poly (ADP-ribose) polymerase (PARP1), an enzyme crucial for DNA repair and a target in oncology. nih.gov

Receptors: The piperazine ring is a common pharmacophore for G-protein coupled receptor (GPCR) ligands. Derivatives of 1-(2-pyrimidinyl)-piperazine have been shown to act as serotonin (B10506) receptor agonists, exhibiting anxiolytic properties. nih.gov While the specific affinity of this compound for these or other receptors has not been detailed, the structural motif suggests potential interactions with various receptor families.

Ion Channels: The modulation of ion channels by piperazine-containing compounds is another area of investigation. The parent compound, piperazine, is known to act on GABA-gated chloride channels in invertebrates, leading to its anthelmintic effect. nih.govnih.gov Whether the tolyloxy-ethyl substitution confers any specific ion channel activity remains to be elucidated through dedicated research.

Computational Molecular Docking Studies and Binding Mode Analysis

Due to the limited experimental data on the direct binding of this compound to specific proteins, computational molecular docking studies on closely related compounds offer valuable insights into its potential binding modes and interactions.

Characterization of Ligand-Protein Interactions

Molecular docking simulations of various piperazine derivatives have revealed key interactions that stabilize the ligand-protein complex. These interactions are typically a combination of:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while any N-H protons can act as donors. The ether oxygen in this compound could also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The tolyl group and the ethyl linker provide hydrophobic surfaces that can engage with nonpolar pockets within a protein's binding site. This is a common feature observed in the binding of piperazine-containing drugs.

Electrostatic Interactions: The protonatable nitrogen atoms of the piperazine ring can form salt bridges or other electrostatic interactions with acidic residues in the target protein. For example, in silico studies of pyrazoline derivatives have shown π-anion and π-cation electrostatic interactions with amino acid residues. nih.gov

A hypothetical docking of this compound into a generic receptor binding site might involve the piperazine ring anchoring the molecule through hydrogen bonds, while the tolyloxy-ethyl tail explores hydrophobic sub-pockets.

Analysis of Favorable Conformational States and Binding Poses

The conformational flexibility of the piperazine ring (typically adopting a chair conformation) and the rotatable bonds in the tolyloxy-ethyl side chain allow this compound to adopt various conformations. Molecular dynamics (MD) simulations on similar piperazine-linked derivatives have been used to assess the stability of binding poses over time. nih.gov Such studies for this compound would be crucial to identify the most energetically favorable binding poses within a specific target, providing a more dynamic and realistic view of the interaction.

Differentiation of Allosteric vs. Orthosteric Modulatory Mechanisms

There is currently no direct evidence to classify this compound as either an allosteric or an orthosteric modulator.

Orthosteric modulators bind to the primary, or "orthosteric," binding site of a receptor or enzyme, the same site as the endogenous ligand. nih.gov

Allosteric modulators bind to a different, "allosteric," site on the protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov

The determination of the modulatory mechanism of this compound would require specific functional assays in the presence and absence of the endogenous ligand for a given target. For instance, studies on a cannabidiol (B1668261) derivative have shown a dual mechanism involving both allosteric and competitive binding to the cannabinoid CB2 receptor. cnr.it Similar detailed investigations would be necessary for the compound .

Investigation of Cellular and Subcellular Localization

The cellular and subcellular localization of a compound is critical to its mechanism of action. For this compound, this information is not available in the current literature. However, studies on piperazine-linked 1,8-naphthalimide (B145957) derivatives have utilized their fluorescent properties to demonstrate good membrane permeability and distribution throughout the cell cytoplasm. nih.gov This suggests that piperazine-containing structures can cross cellular membranes. The lipophilicity imparted by the tolyl group in this compound might favor its accumulation in lipid-rich environments such as cell membranes or adipose tissue, but this remains speculative without experimental validation.

Pathway Modulation and Signal Transduction Interventions

Given the lack of confirmed molecular targets, the specific cellular pathways and signal transduction events modulated by this compound are unknown. However, based on the activities of related compounds, some hypotheses can be formulated.

If this compound were to interact with serotonin receptors, as other piperazine derivatives do, it could modulate downstream signaling pathways involving cyclic AMP (cAMP) or inositol (B14025) phosphates. nih.gov If it were to inhibit PARP1, it would interfere with DNA repair pathways, potentially leading to apoptosis in cancer cells. nih.gov Similarly, if it were to inhibit S100A2–p53 protein-protein interactions, as seen with some piperazine-1,2,3-triazole leads, it could affect cell cycle regulation and apoptosis. nih.gov These potential interventions are summarized in the table below.

| Potential Target Family | Associated Signaling Pathway | Potential Cellular Outcome |

| G-Protein Coupled Receptors | cAMP, Inositol Phosphate | Modulation of neuronal activity, smooth muscle contraction, etc. |

| DNA Repair Enzymes (e.g., PARP1) | DNA Damage Response | Apoptosis, Sensitization to chemotherapy |

| Protein-Protein Interactions (e.g., S100A2-p53) | Cell Cycle Control, Apoptosis | Inhibition of tumor growth |

Table 1: Hypothetical Pathway Interventions of this compound Based on Related Compounds.

Therapeutic Potential and Drug Discovery Implications

Prospective Applications in Oncological Therapies (e.g., Prostate Cancer)

The piperazine (B1678402) scaffold is a key component in the development of new anticancer agents. nih.gov Molecular docking studies have indicated that compounds structurally similar to 1-(2-o-Tolyloxy-ethyl)-piperazine may exhibit anticancer properties by effectively binding to crucial targets like androgen receptors, which are pivotal in the advancement of prostate cancer. smolecule.com

Derivatives incorporating the piperazine structure have shown significant antiproliferative effects across a broad spectrum of human tumor cell lines. For instance, novel vindoline-piperazine conjugates have demonstrated potent growth inhibition against cell lines for colon, CNS, melanoma, and breast cancers. nih.gov Specifically, certain derivatives achieved remarkable growth reduction percentages on various cancer cell lines:

Colon Cancer (KM12): -84.40% nih.gov

CNS Cancer (SF-539, SNB-75): > -80% nih.gov

Melanoma (SK-MEL-5, LOX-IMVI): -98.17% and -95.37% respectively nih.gov

Breast Cancer (MDA-MB-231/ATCC): -86.10% nih.gov

Furthermore, hybrid molecules combining piperazine with other pharmacologically active structures, such as oleanonic and ursonic acids, have yielded compounds with high cytotoxic potential, in some cases reaching nanomolar GI50 values against the NCI-60 cancer cell line panel. nih.gov These findings underscore the value of the piperazine framework in designing new chemotherapeutic agents.

Table 1: Antiproliferative Activity of Selected Piperazine Derivatives

| Cancer Type | Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| Colon Cancer | KM12 | Vindoline-piperazine conjugate | -84.40% growth | nih.gov |

| CNS Cancer | SF-539 | Vindoline-piperazine conjugate | > -80% growth reduction | nih.gov |

| Melanoma | SK-MEL-5 | Vindoline-piperazine conjugate | -98.17% growth | nih.gov |

| Breast Cancer | MDA-MB-231/ATCC | Vindoline-piperazine conjugate | -86.10% growth | nih.gov |

| Breast Cancer | MDA-MB-468 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | GI50 = 1.00 μM | nih.gov |

| Non-Small Cell Lung Cancer | HOP-92 | Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugate | GI50 = 1.35 μM | nih.gov |

Role in Combating Infectious Diseases (e.g., Tuberculosis, Malaria, Trypanosomiasis, Broad-Spectrum Antimicrobial Activity)

Piperazine derivatives have been investigated for their potential in treating various infectious diseases. Research has shown that compounds based on this scaffold exhibit a range of antimicrobial activities. smolecule.com

In the fight against malaria, which is caused by the parasite Plasmodium falciparum, piperazine-based compounds have emerged as promising candidates. nih.govmdpi.com Scientists have developed a piperazine-based hydroxamic acid scaffold to create inhibitors of falcilysin, a protease essential for the parasite's development. nih.gov Optimization of a lead compound from this series has resulted in inhibitors with significantly improved potency against both the purified enzyme and the cultured parasite. nih.gov

Furthermore, benzimidazole (B57391) derivatives synthesized from the this compound backbone are being explored for their antiviral and antimicrobial properties. smolecule.com The versatility of the piperazine ring allows for the synthesis of a wide range of derivatives with the potential to address various pathogens.

Potential in Neurological and Psychiatric Disorder Treatment (e.g., Alzheimer's Disease, Depression, Psychosis, Parkinson's Disease)

The piperazine scaffold is a cornerstone in the development of drugs targeting the central and peripheral nervous systems. silae.it Derivatives have shown promise in treating a spectrum of neurological and psychiatric conditions. silae.itnih.gov

Alzheimer's Disease: The pathophysiology of Alzheimer's disease is complex, involving amyloid-β plaques and neurofibrillary tangles (NFTs) composed of tau protein. nih.gov Researchers have designed multi-effect piperazine-based compounds that can simultaneously address both amyloid and tau pathologies. One promising hybrid molecule was shown to reduce both types of pathology and alleviate memory impairments in a preclinical model of Alzheimer's disease. nih.gov In vitro, this compound also reduced tau phosphorylation and inhibited the release of Aβ peptides. nih.gov Another approach involves developing small molecule inhibitors of alpha-synuclein (B15492655) fibril growth, a key feature of Parkinson's disease and other synucleinopathies. nih.gov Dimethoxyphenyl piperazine analogs have been identified that potently inhibit the growth of these fibrils. nih.gov

Depression and Anxiety: Many piperazine derivatives exhibit anxiolytic and antidepressant-like activities. silae.itnih.gov Their mechanism of action often involves modulation of the serotonergic system, for example, by acting as agonists at 5-HT1A receptors. silae.itnih.gov The anxiolytic-like effects of some derivatives are also mediated by the benzodiazepine (B76468) site of the GABAA receptor. nih.gov

Psychosis: While some piperazine derivatives are explored for therapeutic uses, it is noted in the literature that piperazine abuse can be associated with acute psychotic episodes, highlighting the powerful interaction of this chemical class with neuroreceptor systems. mdpi.comresearchgate.netherts.ac.uk A derivative, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, is a key intermediate in the synthesis of Quetiapine Fumarate, a widely used antipsychotic drug for treating schizophrenia, bipolar disorder, and depression. sphericalinsights.comgoogle.com

Parkinson's Disease: The degeneration of dopamine (B1211576) neurons is a hallmark of Parkinson's disease. nih.gov Research has focused on developing bifunctional drugs that combine a dopamine D2/D3 agonist with an iron-chelating moiety. This approach aims to provide both symptomatic relief and neuroprotection by reducing iron-induced oxidative stress, which contributes to neuron death. nih.govmdpi.com

Exploration of Other Therapeutic Avenues (e.g., Anti-inflammatory, Analgesic Properties)

The therapeutic potential of piperazine derivatives extends beyond the previously mentioned areas. The core structure is being leveraged to explore other pharmacological effects. For instance, benzimidazole derivatives synthesized using this compound have been shown to possess a wide range of properties, including anti-inflammatory activity. smolecule.com Additionally, some piperazine derivatives have been developed as radioprotective agents, designed to mitigate the harmful effects of ionizing radiation with improved safety profiles compared to existing countermeasures. nih.gov

Development as Multi-Target Directed Ligands (MTDLs)

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's and Parkinson's, has spurred the development of Multi-Target Directed Ligands (MTDLs). nih.govmdpi.com The piperazine scaffold is exceptionally well-suited for this strategy, allowing for the creation of single molecules that can interact with multiple biological targets. nih.gov

For example, in Alzheimer's research, piperazine derivatives have been designed to inhibit acetylcholinesterase while also reducing both amyloid and tau pathologies. nih.gov In the context of Parkinson's disease, MTDLs have been developed that act as both dopamine D2/D3 agonists and iron chelators, simultaneously addressing symptoms and underlying neurodegenerative processes. nih.govmdpi.com This approach represents a shift from the "one-target, one-drug" paradigm to a more holistic therapeutic strategy.

Strategies for Lead Optimization and Drug Candidate Development

The journey from a promising hit compound to a viable drug candidate involves extensive lead optimization. For piperazine-based compounds, this process focuses on refining the molecule's structure to enhance its therapeutic properties while minimizing undesirable effects.

Rational drug design is a key strategy for optimizing piperazine-based leads. This involves making targeted chemical modifications to the core structure to improve its potency, selectivity, and pharmacokinetic profile. nih.govnih.gov

For example, in the development of antimalarial agents, a range of substituents were tested at the N1 and N4 positions of the piperazine core. This systematic approach, guided by computational modeling, led to the identification of inhibitors with significantly improved potency against the P. falciparum parasite. nih.gov The structure-activity relationship (SAR) data obtained from such studies are crucial for understanding how specific structural changes influence biological activity. nih.gov

Pharmacokinetic Improvement Strategies (e.g., ADME Profile Enhancement)

Strategies to improve the pharmacokinetics of piperazine derivatives often focus on modulating key properties like solubility, permeability, metabolic stability, and interaction with drug transporters. The piperazine moiety itself can contribute to improved aqueous solubility due to its ability to be protonated at physiological pH, a feature that can be fine-tuned by the substituents on the piperazine nitrogens.

Absorption:

The oral bioavailability of a drug is heavily dependent on its solubility and permeability. The piperazine ring in this compound can enhance aqueous solubility. nih.gov Further improvements can be achieved through various formulation strategies or chemical modifications. For instance, the formation of salts can significantly increase the dissolution rate and, consequently, the absorption of poorly soluble drugs. researchgate.net

Another critical factor influencing absorption is the interaction with efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of intestinal cells, thereby reducing their bioavailability. nih.gov Some piperazine derivatives have been shown to act as P-gp inhibitors. nih.govmdpi.com This suggests that structural modifications to the this compound molecule could potentially inhibit P-gp, leading to increased intestinal absorption and improved oral bioavailability. nih.govnih.gov

Distribution:

The distribution of a drug throughout the body is influenced by factors such as plasma protein binding and its ability to cross biological membranes. The physicochemical properties of this compound, including its lipophilicity and ionization state (pKa), will govern its volume of distribution. nih.gov The tolyloxy-ethyl group introduces a degree of lipophilicity, which can facilitate passage across cell membranes. However, excessive lipophilicity can lead to high plasma protein binding, limiting the concentration of free drug available to exert its therapeutic effect. Therefore, a key strategy involves achieving a balance between lipophilicity and hydrophilicity to ensure adequate distribution to the target tissues without excessive sequestration in fatty tissues or high plasma protein binding.

Metabolism:

The metabolic stability of a drug is a major determinant of its half-life and duration of action. The piperazine ring and the tolyl group in this compound are potential sites of metabolism by cytochrome P450 (CYP) enzymes. Strategies to enhance metabolic stability often involve introducing steric hindrance or electron-withdrawing groups at metabolically labile positions to block or slow down enzymatic degradation. For example, the introduction of fluorine atoms at specific positions on the tolyl ring could be explored to hinder oxidative metabolism.

Excretion:

The route and rate of excretion are crucial for preventing drug accumulation and potential toxicity. The kidneys are the primary route of excretion for many water-soluble compounds. Enhancing the water solubility of this compound or its metabolites can facilitate renal clearance.

Illustrative Data on Pharmacokinetic Profile Enhancement

The following interactive table presents hypothetical data illustrating the potential impact of strategic modifications on the ADME profile of a piperazine-based compound. This data is for illustrative purposes to demonstrate the principles of pharmacokinetic optimization and does not represent actual experimental values for this compound.

| Compound | Modification Strategy | Aqueous Solubility (mg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½ in human liver microsomes, min) | Oral Bioavailability (%) |

| Parent Compound | - | 0.5 | 2.5 | 15 | 20 |

| Salt Formation | Hydrochloride Salt | 5.2 | 2.6 | 15 | 35 |

| P-gp Inhibition Moiety | Addition of P-gp inhibitory group | 0.6 | 8.1 | 14 | 55 |

| Metabolic Blocker | Introduction of fluorine on tolyl ring | 0.5 | 2.4 | 45 | 40 |

| Combined Strategy | Salt formation and metabolic blocker | 5.3 | 2.5 | 46 | 65 |

Table 1: Hypothetical Data on Pharmacokinetic Improvement Strategies. This table illustrates how different chemical and formulation strategies could potentially enhance the ADME properties of a parent piperazine compound.

Detailed research findings on related piperazine derivatives have shown that these strategies can be effective. For instance, a study on a specific piperazine derivative demonstrated that its co-administration significantly enhanced the oral bioavailability of paclitaxel (B517696), an anticancer drug, by inhibiting P-gp. nih.govmdpi.com The study reported a 2.1-fold increase in the bioavailability of paclitaxel when co-administered with the piperazine derivative. mdpi.comnih.gov This highlights the potential of leveraging the P-gp inhibitory properties of piperazine-containing molecules to improve the pharmacokinetics of co-administered drugs or the molecule itself if it is a P-gp substrate.

Furthermore, the introduction of a piperazine moiety into natural products has been shown to improve their water solubility and adjust their physicochemical properties, leading to enhanced biological activities. nih.gov These findings underscore the versatility of the piperazine scaffold in drug design and its potential for optimizing the pharmacokinetic profiles of therapeutic agents.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Chemical Space Based on the Core Scaffold

The piperazine (B1678402) nucleus offers a flexible framework for the design and synthesis of new bioactive molecules. nih.govresearchgate.net Future research will undoubtedly focus on expanding the known chemical space surrounding this core structure. This involves the strategic modification of the piperazine ring to create novel derivatives with enhanced or entirely new pharmacological profiles.

Key strategies for this exploration include:

Synthesis of Novel Analogues: The introduction of diverse substituents at the N-1 and N-4 positions of the piperazine ring is a primary avenue for creating new chemical entities. researchgate.net Research has shown that even minor modifications can significantly impact biological activity. For instance, the synthesis of various 1-(2-hydroxyethyl)piperazine derivatives has led to compounds with promising radioprotective effects. nih.govmdpi.com

Creation of Hybrid Molecules: Combining the piperazine scaffold with other known pharmacophores is a powerful approach to generating molecules with dual or synergistic activities. Examples include the creation of piperazine-oxazole hybrids and conjugates with natural products like vindoline, which have demonstrated significant cytotoxic effects against cancer cell lines. researchgate.netmdpi.com

Development of Diverse Synthetic Methodologies: The exploration of new synthetic routes allows for the creation of more complex and diverse piperazine derivatives. researchgate.netmdpi.com Efficient and high-yield synthesis is crucial for building extensive compound libraries for high-throughput screening.

The table below illustrates the diversity of biological activities achieved through modifications of the piperazine scaffold.

| Derivative Class | Target/Activity | Reference |

| 1-(2-Hydroxyethyl)piperazine derivatives | Radioprotective | nih.govmdpi.com |

| Piperidine/Piperazine derivatives | Antipsychotic (Dopamine/Serotonin (B10506) receptors) | ingentaconnect.com |

| Piperazine-vindoline conjugates | Antiproliferative (Anticancer) | mdpi.com |

| Piperazine derivatives of triterpenic acids | Cytotoxic (Anticancer) | nih.gov |

| 1-(2-Hydroxy-3-phenyloxypropyl)piperazine derivatives | T-type calcium channel blockers | nih.gov |

Advancement towards Advanced Preclinical Development Phases

For promising piperazine derivatives, the next critical step is the progression through advanced preclinical development. This phase aims to bridge the gap between initial discovery and potential clinical trials.

Future research in this area will need to focus on:

In-depth In Vivo Efficacy Studies: While many derivatives show promise in in vitro assays, demonstrating efficacy in relevant animal models of disease is essential. nih.gov Studies should be designed to establish a clear dose-response relationship and to evaluate the therapeutic potential in a living organism.

Comprehensive Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug. nih.gov Future studies must include detailed pharmacokinetic assessments in animal models to determine key parameters like bioavailability and half-life. nih.gov

Lead Optimization for Enhanced Safety and Efficacy: The process of lead optimization involves iterative chemical modifications to improve a compound's potency, selectivity, and safety profile while minimizing off-target effects. nih.gov For example, research on radioprotective piperazine derivatives identified lead compounds with improved safety profiles compared to existing agents. nih.gov

The following table summarizes key preclinical data for selected piperazine derivatives, highlighting the types of information required for advancement.

| Compound/Derivative | Preclinical Finding | Model System | Reference |

| Compound 6 (1-(2-hydroxyethyl)piperazine derivative) | Significant radioprotective effects and minimal cytotoxicity. | Human cell lines (in vitro) | nih.gov |

| Compound 6m (1-(2-hydroxy-3-phenyloxypropyl)piperazine derivative) | Excellent pharmacokinetic profile. | Rats (in vivo) | nih.gov |

| Piperazine-vindoline conjugate 23 | Half-maximal effective concentration (EC50) of 10.8 μM on non-tumor cells, indicating selectivity. | Non-tumor cells (in vitro) | mdpi.com |

| Piperazine amide of betulinic acid | Medium to high cytotoxicity (0.7–7.8 µM). | T-lymphoblastic leukemia, breast adenocarcinoma, and cervical cancer cells (in vitro) | nih.gov |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand how piperazine-based compounds exert their biological effects, future research must integrate advanced "omics" technologies. nih.govresearchgate.net These high-throughput methods provide a global view of molecular changes within a biological system, offering deep insights into a drug's mechanism of action. mdpi.commdpi.com

The application of omics technologies can:

Identify Molecular Targets: Proteomics and genomics can help pinpoint the specific proteins and genes that interact with a piperazine derivative, revealing its primary mechanism of action. nih.govmdpi.com

Elucidate Biological Pathways: Transcriptomics and metabolomics can map the downstream cellular pathways that are modulated by the compound, providing a comprehensive understanding of its physiological effects. nih.govresearchgate.net

Discover Biomarkers: Omics data can be used to identify biomarkers that predict a patient's response to a particular drug, paving the way for personalized medicine.

The table below outlines the role of various omics technologies in the development of piperazine-based therapeutics.

| Omics Technology | Application in Drug Discovery | Reference |

| Genomics | Identifies gene mutations and variations associated with disease and drug response. | nih.govresearchgate.netmdpi.com |

| Proteomics | Analyzes the entire protein complement of a cell to identify drug targets and off-target effects. | nih.govresearchgate.net |

| Transcriptomics | Measures gene expression changes in response to drug treatment to understand affected pathways. | mdpi.com |

| Metabolomics | Studies the complete set of small-molecule metabolites to assess the metabolic impact of a drug. | nih.govresearchgate.net |

| Multi-omics | Integrates data from different omics levels for a comprehensive, systems-level understanding of drug action. | mdpi.commdpi.com |

Facilitation of Interdisciplinary and Collaborative Research Initiatives

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. nih.govresearchgate.net The future development of compounds based on the 1-(2-o-Tolyloxy-ethyl)-piperazine scaffold will depend on the successful integration of expertise from various scientific fields.

Key aspects of fostering collaboration include:

Building Multidisciplinary Teams: Research teams should comprise medicinal chemists for compound synthesis and optimization, biologists and pharmacologists for activity screening and mechanistic studies, and computational scientists for data analysis and modeling.

Leveraging Computational Tools: The use of bioinformatics and computational biology is essential for managing and interpreting the large datasets generated by omics technologies and for in silico drug design. nih.govresearchgate.net

Public-Private Partnerships: Collaborations between academic research institutions and pharmaceutical companies can accelerate the translation of basic scientific discoveries into new medicines.

The following table highlights the crucial roles of different disciplines in the drug discovery pipeline for piperazine-based compounds.

| Discipline | Role in Drug Discovery and Development |

| Medicinal Chemistry | Design, synthesis, and optimization of novel piperazine derivatives. researchgate.netingentaconnect.com |

| Pharmacology | In vitro and in vivo evaluation of biological activity and efficacy. nih.govmdpi.com |

| Computational Biology/Bioinformatics | Analysis of omics data, in silico modeling, and target prediction. nih.govmdpi.com |

| Structural Biology | Determination of the three-dimensional structures of drug-target complexes to guide rational drug design. |

| Clinical Research | Design and execution of clinical trials to evaluate safety and efficacy in humans. |

By focusing on these future research directions, the scientific community can unlock the full therapeutic potential of the this compound core scaffold and develop novel and effective treatments for a wide range of diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(2-o-Tolyloxy-ethyl)-piperazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step protocols starting with esterification of aromatic acids (e.g., o-tolyloxyacetic acid) using ethanol and sulfuric acid, followed by hydrazine hydrate reflux to form aroyl hydrazines. Cyclization with carbon disulfide and potassium hydroxide yields 1,3,4-oxadiazol-2-thiones, which react with 1,3-dibromopropane to form intermediates. Final substitution with piperazine derivatives in acetonitrile completes the synthesis. Optimizing solvent polarity (e.g., acetone vs. acetonitrile) and stoichiometric ratios of arylpiperazine intermediates can enhance yields .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, with specific attention to δH signals for aromatic protons (e.g., δ 2.47 ppm for CH3 groups on o-tolyl rings) and piperazine backbone protons (δ 2.70–3.85 ppm). Dynamic Mechanical Analysis (DMA) and tensile testing are used to assess mechanical properties in polymer matrices, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Recrystallization from ethyl acetate or acetonitrile improves crystallinity for X-ray diffraction studies .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring in this compound affect its efficacy in polymer network formation, and what mechanisms explain these differences?

- Methodological Answer : Substituents on the piperazine ring influence crosslinking density and flexibility in epoxy networks. For example, 1-(2-aminoethyl)piperazine enhances toughness (KIC values) due to its branched amine functionality, which increases intermolecular hydrogen bonding. In contrast, linear aliphatic amines (e.g., ethylenediamine) prioritize rigidity. Advanced studies should combine DMA for α/β relaxation analysis, fracture mechanics (e.g., KIC measurements), and computational modeling of packing density to correlate substituent effects with bulk properties .

Q. What contradictions exist in the pharmacological data of arylpiperazine derivatives, and how can researchers design studies to resolve these inconsistencies?

- Methodological Answer : Discrepancies arise in receptor affinity profiles due to substituent positioning. For instance, 1-(2-methoxyphenyl)piperazine derivatives exhibit high 5-HT1A serotonin receptor affinity (Ki = 0.6 nM) but variable selectivity over 5-HT1B sites. To resolve this, employ competitive binding assays with radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) and molecular docking simulations to analyze steric/electronic effects of o-tolyloxy-ethyl groups. Structure-Activity Relationship (SAR) studies should systematically vary substituents (e.g., halogens, methoxy groups) and measure thermodynamic parameters (ΔG, ΔH) .

Q. How can derivatization strategies using piperazine derivatives improve sensitivity in mass spectrometry-based peptide analysis?

- Methodological Answer : Piperazine-based reagents like 1-(2-pyridyl)piperazine (2-PP) enhance ionization efficiency by introducing basic nitrogen atoms. Derivatize peptide carboxyl groups using EDC/HOAt coupling in trifluoroacetic acid (TFA), optimizing molar ratios (e.g., 2:1 reagent-to-peptide) and reaction time (30–60 min). For low-MW peptides (<2 kDa), use reversed-phase HPLC with C18 columns and MALDI-TOF/MS to validate signal enhancement (≥10-fold). Comparative studies with underivatized controls are critical to quantify improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.